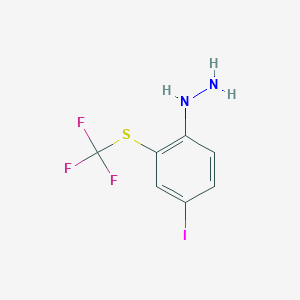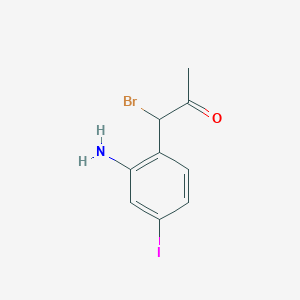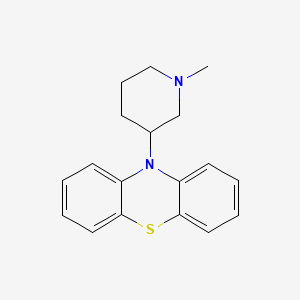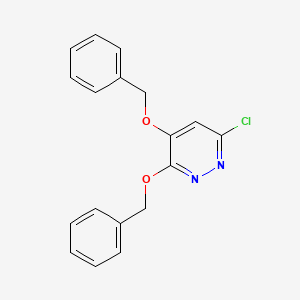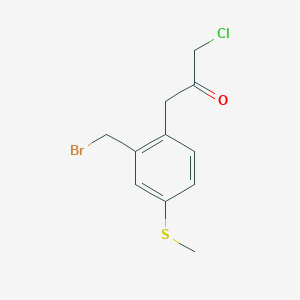![molecular formula C4H8ClN2PS B14058878 Bis[(aziridin-1-yl)]phosphinothioic chloride CAS No. 62679-38-3](/img/structure/B14058878.png)
Bis[(aziridin-1-yl)]phosphinothioic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(aziridin-1-yl)]phosphinothioic chloride is a chemical compound known for its unique structure and reactivity It contains two aziridine rings attached to a phosphinothioic chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(aziridin-1-yl)]phosphinothioic chloride typically involves the reaction of aziridine with phosphinothioic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. Safety measures are also crucial due to the reactive nature of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(aziridin-1-yl)]phosphinothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler phosphinothioic derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphinothioic oxides, while substitution reactions can yield various substituted aziridine derivatives .
Applications De Recherche Scientifique
Bis[(aziridin-1-yl)]phosphinothioic chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug development and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Bis[(aziridin-1-yl)]phosphinothioic chloride involves its reactivity with various molecular targets. The aziridine rings can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiotepa: A related compound used in chemotherapy.
Phosphinothioic amides: Compounds with similar structures but different functional groups.
Propriétés
Numéro CAS |
62679-38-3 |
|---|---|
Formule moléculaire |
C4H8ClN2PS |
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
bis(aziridin-1-yl)-chloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H8ClN2PS/c5-8(9,6-1-2-6)7-3-4-7/h1-4H2 |
Clé InChI |
QHFFIPVTRAMCTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=S)(N2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


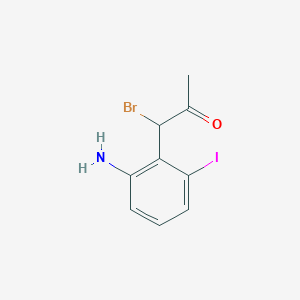


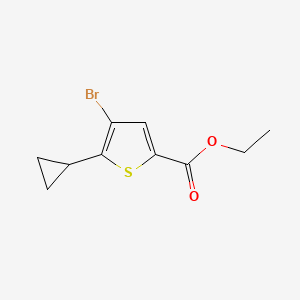
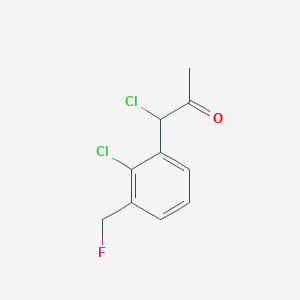
![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)
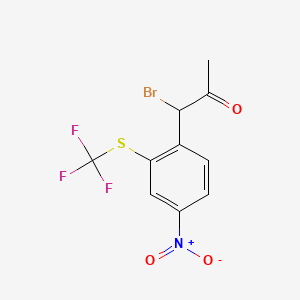
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)
